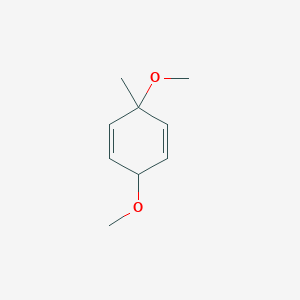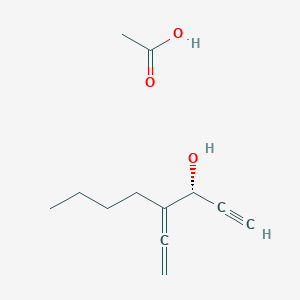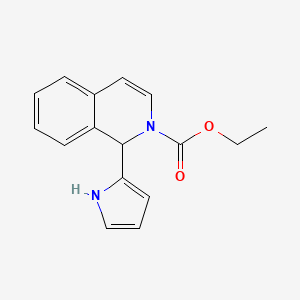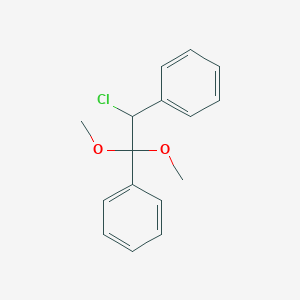
(5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring substituted with benzyl and nitrophenyl groups. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl Groups: Benzylation reactions are carried out using benzyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted pyrrolidinones depending on the nucleophile used.
科学研究应用
(5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the benzyl groups could influence the compound’s overall conformation and stability.
相似化合物的比较
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one: Lacks the nitrophenyl group, which may result in different biological activities.
(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and interactions.
Uniqueness: (5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
823785-92-8 |
|---|---|
分子式 |
C24H22N2O3 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
(5R)-1,5-dibenzyl-3-(4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H22N2O3/c27-24-23(20-11-13-21(14-12-20)26(28)29)16-22(15-18-7-3-1-4-8-18)25(24)17-19-9-5-2-6-10-19/h1-14,22-23H,15-17H2/t22-,23?/m0/s1 |
InChI 键 |
HRWUNQWZFBFPSE-NQCNTLBGSA-N |
手性 SMILES |
C1[C@@H](N(C(=O)C1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3)CC4=CC=CC=C4 |
规范 SMILES |
C1C(N(C(=O)C1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
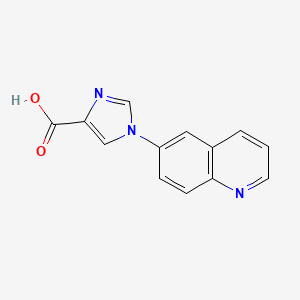
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
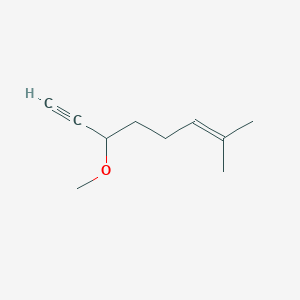
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
